ApppA

Dinucleoside polyphosphate metabolism Enzymology Signaling nucleotide catabolism

Researchers studying Fhit tumor suppression or antiviral innate immunity need substrates free from cross-hydrolysis by competing hydrolases. ApppA (Ap3A), a dinucleoside triphosphate with a 5′-5′ triphosphate bridge, is the native substrate for human Fhit protein hydrolase. Unlike adenylated derivatives, ApppA is not cleaved by asymmetrical Ap4A hydrolase, delivering clean kinetic data for Fhit activity assays and intra-S phase checkpoint studies. As the preferred primer for interferon-inducible 2′-5′ oligoadenylate synthetase, ApppA enables precise regulation of signaling molecule ratios. Phosphonate analogs of ApppA differentiate prokaryotic and eukaryotic degrading enzymes with 3-40-fold affinity differences, supporting accurate enzyme classification and inhibitor screening. Each batch is HPLC-verified and shipped under cold chain to preserve substrate integrity.

Molecular Formula C20H27N10O16P3
Molecular Weight 756.4 g/mol
CAS No. 158700-26-6
Cat. No. B1208501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApppA
CAS158700-26-6
Synonyms5'Ap3A
adenosine 5'-triphosphate 5'-adenosine
adenosine(3)triphosphate adenosine
adenosine(5')triphospho(5')adenosine
Ap3A
ApppA
diadenosine triphosphate
P(1),(P3)-bis(5'-adenosyl)triphosphate
Molecular FormulaC20H27N10O16P3
Molecular Weight756.4 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
InChIInChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)
InChIKeyQCICUPZZLIQAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ApppA (Ap3A) Procurement Guide


ApppA, also designated Ap3A or P1,P3-diadenosine triphosphate, is a dinucleoside polyphosphate consisting of two adenosine moieties connected via a 5′-5′ triphosphate bridge [1]. It belongs to the diadenosine polyphosphate (ApnA) family, which includes Ap2A, Ap4A, Ap5A, and Ap6A, all of which function as intracellular and extracellular signaling molecules (alarmones) and are substrates for specific hydrolases and phosphorylases across prokaryotes and eukaryotes [1][2].

Signaling probe Dinucleoside polyphosphate alarmone and extracellular signal studies
Hydrolase substrate Fhit protein triphosphate hydrolase assay context
Primer fit 2′-5′ oligoadenylate synthetase primer selection support

Why ApppA (Ap3A) Cannot Be Substituted


Despite sharing a common adenosine-adenosine core, diadenosine polyphosphates differ fundamentally in phosphate bridge length (n = 2–6), which dictates enzyme recognition, substrate turnover rates, and degradation pathways [1]. Even subtle modifications, such as 2′-adenylation, dramatically alter substrate specificity: mono- and bis-adenylated Ap3A derivatives are not hydrolyzed by human Fhit protein (a dinucleoside triphosphate hydrolase), whereas corresponding Ap4A derivatives are readily cleaved by human asymmetrical Ap4A hydrolase [2]. Additionally, the ratio of Ap3A to Ap4A can be differentially regulated in vivo through distinct primer preferences and hydrolase recognition, making interchangeability between ApnA variants scientifically invalid for assays requiring precise mechanistic fidelity [2].

Phosphate bridge length Ap2A–Ap6A differ in enzyme recognition; chain length dictates hydrolase specificity and limits direct substitution.
2′-adenylation pattern Mono- and bis-adenylated Ap3A are not cleaved by human Fhit, whereas Ap4A derivatives are processed by asymmetric hydrolase.
Regulatory ratio Ap3A/Ap4A balance is differentially controlled in vivo; using the wrong ApnA confuses signaling pathway interpretation.

ApppA (Ap3A) Differentiation Evidence


Ap3A vs. Ap4A Hydrolase Recognition

ApppA (Ap3A) exhibits distinct substrate specificity compared to Ap4A when assessed against human Fhit protein and asymmetrical Ap4A hydrolase. Mono- and bis-adenylated Ap3A derivatives are not substrates for human Fhit protein, a typical dinucleoside triphosphate hydrolase, whereas Ap4A is a poor substrate for this enzyme. In contrast, human asymmetrical Ap4A hydrolase (EC 3.6.1.17) hydrolyzes 2′-adenylated Ap4A derivatives with relative rates varying by more than 6-fold depending on the adenylation pattern [1]. This differential recognition establishes Ap3A as the preferred substrate for studying Fhit-mediated pathways without interference from Ap4A hydrolase activity.

Hydrolase Recognition
Head-to-head
Ap3A: no hydrolysis by human Fhit protein
2′-adenylated Ap4A derivatives: cleaved by asymmetrical Ap4A hydrolase (up to 2.32-fold rate variation)
Supports Fhit-specific substrate selection without Ap4A interference
Adenylation pattern alters substrate fate
Dinucleoside polyphosphate metabolism Enzymology Signaling nucleotide catabolism

Phosphonate Analog Enzyme Specificity

Phosphonate analogs of diadenosine 5′,5‴-P1,P3-triphosphate (ApppA) reveal distinct substrate/inhibitor profiles against four ApppA-degrading enzymes. Analogs App(CH2)ppA (I), App(CHBr)ppA (II), and Appp(CH2)pA (III) serve as substrates for lupin AppppA hydrolase (EC 3.6.1.17) and phosphodiesterase I (EC 3.1.4.1), while analog IV (Ap(CH2)pp(CH2)pA) shows 3–40-fold lower affinity across all four enzymes tested [1]. None of the four analogs are hydrolyzed by bacterial AppppA hydrolase (EC 3.6.1.41), and only analog III is degraded by yeast AppppA phosphorylase (EC 2.7.7.53). Introducing a single methylene group increases affinity for lupin and E. coli hydrolases by 3–15-fold [1].

Phosphonate Analogs
Head-to-head
Analog IV (Ap(CH2)pp(CH2)pA): 3–40-fold lower affinity; not hydrolyzed
Analogs I–III: substrates for lupin hydrolase & phosphodiesterase; 3–15-fold higher affinity than parent AppppA
Enables enzyme-specific substrate design
Tested across lupin, E. coli, yeast, and phosphodiesterase I
Enzyme inhibitor design Dinucleoside tetraphosphatase Phosphonate nucleotide analogs

Ap4A Noncompetitive Luciferase Inhibition

Ap4A (AppppA) functions as a noncompetitive inhibitor of ATP-induced firefly luciferase luminescence, with inhibition also observed for other ApnA variants (n = 2, 5, and 6) [1]. This dual interaction—Ap4A serves both as a luciferase substrate and inhibitor—mirrors its behavior at P2 receptors. The noncompetitive inhibition mechanism contrasts with ATP-competitive binding modes typical of mononucleotide analogs, establishing a unique interaction profile for diadenosine polyphosphates with ATP-requiring enzymes [1].

Luciferase Inhibition
Cross-study
Ap4A acts as a noncompetitive inhibitor of ATP-induced firefly luciferase luminescence; Ap2A, Ap5A, Ap6A also show inhibition.
Mechanistic profile distinct from ATP-competitive mononucleotide analogs
Ap3A inhibition kinetics may differ; validate in luciferase-based assays
Bioluminescence assays ATP-requiring enzymes Luciferase modulation

Ap3A vs. Ap4A Primer Preference

The interferon-inducible 2′-5′ oligoadenylate synthetase preferentially utilizes Ap3A over Ap4A as a primer for 2′-adenylation [1]. This primer preference, combined with the differential recognition of 2′-adenylated Ap3A versus Ap4A by dinucleoside polyphosphate hydrolases, provides a regulatory mechanism for controlling the ratio of 2′-adenylated forms of these signaling molecules in vivo [1].

Primer Preference
Head-to-head
Ap3A: preferred primer for 2′-5′ oligoadenylate synthetase
Ap4A: less preferred primer
Supports 2′-5′ OAS primer selection for interferon signaling studies
Qualitative preference; exact fold difference not reported
Interferon signaling Oligoadenylate synthetase Antiviral innate immunity

ApppA (Ap3A) Validated Applications


Fhit Tumor Suppressor Studies

Use ApppA (Ap3A) as the preferred substrate for investigating human Fhit protein hydrolase activity. Mono- and bis-adenylated Ap3A derivatives are not hydrolyzed by Fhit, providing a clean substrate for studying Fhit's native dinucleoside triphosphate hydrolase function without interference from asymmetrical Ap4A hydrolase activity [1]. This specificity is critical for dissecting Fhit's proposed role in tumor suppression and the intra-S phase DNA damage checkpoint [2].

2′-5′ Oligoadenylate Synthetase Primer Optimization

Employ Ap3A as the optimal primer for interferon-inducible 2′-5′ oligoadenylate synthetase assays. Ap3A is preferentially utilized over Ap4A for 2′-adenylation, and the differential hydrolase recognition between 2′-adenylated Ap3A and Ap4A enables precise regulation of signaling molecule ratios in vivo [1]. This makes Ap3A indispensable for studies of antiviral innate immunity and interferon signaling cascades.

Dinucleoside Polyphosphate Hydrolase Profiling

Use ApppA and its phosphonate analogs (e.g., App(CH2)ppA, App(CHBr)ppA, Appp(CH2)pA) to differentiate among prokaryotic and eukaryotic ApppA-degrading enzymes. Only analog III is degraded by yeast AppppA phosphorylase; none are hydrolyzed by bacterial AppppA hydrolase; and affinity differences range from 3–40-fold across enzyme classes [1]. This substrate specificity panel enables precise enzyme classification and inhibitor screening without cross-reactivity confounding results.

Noncompetitive ATP-Enzyme Modulation Using Ap4A

Utilize Ap4A (AppppA) as a noncompetitive inhibitor probe for ATP-requiring enzymes such as firefly luciferase. Ap4A demonstrates noncompetitive inhibition of ATP-induced luminescence, a mechanistic profile shared by other ApnA family members (n = 2, 5, 6) but distinct from ATP-competitive mononucleotide analogs [1]. This dual substrate/inhibitor behavior makes Ap4A a valuable tool for investigating allosteric regulation of ATP-dependent enzymes.

Application
Selection Property
Validation Focus
Fhit pathway investigation
Ap3A substrate specificity vs. Ap4A
Verify absence of Fhit-mediated hydrolysis with 2′-adenylated Ap3A
2′-5′ OAS primer assay
Primer preference for 2′-adenylation
Confirm Ap3A-driven OAS activity and hydrolase discrimination
Hydrolase classification panel
Phosphonate analog substrate/inhibitor profile
Differentiate prokaryotic vs. eukaryotic Ap3A-degrading enzymes

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